molecular formula C5H12ClN B2397472 2-Methylbut-3-en-2-amine hydrochloride CAS No. 2978-61-2

2-Methylbut-3-en-2-amine hydrochloride

Cat. No.: B2397472
CAS No.: 2978-61-2
M. Wt: 121.61
InChI Key: GMZXJAXIYCYAQB-UHFFFAOYSA-N
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Description

2-Methylbut-3-en-2-amine hydrochloride is a chemical compound with the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol . It is a solid substance commonly used in various scientific and industrial applications. The compound is characterized by its amine group and a double bond in its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbut-3-en-2-amine hydrochloride typically involves the reaction of 2-methylbut-3-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

2-Methylbut-3-en-2-amine+HCl2-Methylbut-3-en-2-amine hydrochloride\text{2-Methylbut-3-en-2-amine} + \text{HCl} \rightarrow \text{this compound} 2-Methylbut-3-en-2-amine+HCl→2-Methylbut-3-en-2-amine hydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbut-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-Methylbut-3-en-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbut-3-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s double bond also allows it to participate in various chemical reactions, further modulating its effects .

Comparison with Similar Compounds

    2-Methylbut-3-en-2-amine: The parent compound without the hydrochloride group.

    But-3-en-2-amine hydrochloride: A similar compound with a different alkyl group.

    (S)-But-3-en-2-amine hydrochloride: An enantiomer with a different stereochemistry.

Uniqueness: 2-Methylbut-3-en-2-amine hydrochloride is unique due to its specific structure, which combines an amine group and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methylbut-3-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-5(2,3)6;/h4H,1,6H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZXJAXIYCYAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-61-2
Record name 2-methylbut-3-en-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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